molecular formula C19H10Cl3N3O2 B15020732 2-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide

2-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B15020732
M. Wt: 418.7 g/mol
InChI Key: WUDUASKRHJJUEE-UHFFFAOYSA-N
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Description

2-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide is an organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its complex structure, which includes multiple chlorine atoms and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzoxazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzoxazole ring.

    Coupling Reaction: The final step involves coupling the chlorinated benzoxazole derivative with pyridine-3-carboxamide under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

2-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-nitropyridine: Another chlorinated aromatic compound with different functional groups.

    5-bromo-2-chloropyrimidine: A similar compound with a pyrimidine ring instead of a benzoxazole ring.

Uniqueness

2-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide is unique due to its specific combination of chlorine atoms and the benzoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H10Cl3N3O2

Molecular Weight

418.7 g/mol

IUPAC Name

2-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H10Cl3N3O2/c20-11-4-6-16-15(9-11)25-19(27-16)10-3-5-13(21)14(8-10)24-18(26)12-2-1-7-23-17(12)22/h1-9H,(H,24,26)

InChI Key

WUDUASKRHJJUEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl

Origin of Product

United States

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